4-(Fmoc-amino)-1-butanol
Overview
Description
4-(Fmoc-amino)-1-butanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
Scientific Research Applications
4-(Fmoc-amino)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible hydrogels and other materials for biomedical applications.
Mechanism of Action
Target of Action
The primary target of 4-(Fmoc-amino)-1-butanol, also known as Fmoc-Abu-ol, is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-Abu-ol interacts with its targets by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Abu-ol plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a fundamental process in biochemistry . The Fmoc group allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The primary result of Fmoc-Abu-ol’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, Fmoc-Abu-ol allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of Fmoc-Abu-ol can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Therefore, the pH of the environment can significantly impact the stability and efficacy of Fmoc-Abu-ol. Furthermore, the reaction is usually performed in aqueous media under mild and catalyst-free conditions .
Future Directions
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Analysis
Biochemical Properties
Fmoc-Abu-ol plays a role in biochemical reactions through its self-assembly features . The Fmoc group promotes the association of building blocks, which is crucial in the formation of complex structures
Molecular Mechanism
The molecular mechanism of Fmoc-Abu-ol involves the Fmoc group’s inherent hydrophobicity and aromaticity, which promote the association of building blocks . This leads to the formation of higher ordered structures through hydrogen bonding
Temporal Effects in Laboratory Settings
Fmoc-modified amino acids have been shown to possess eminent self-assembly features, suggesting potential stability over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-butanol typically involves the reaction of 4-amino-1-butanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Fmoc group is introduced to the amino group, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Fmoc-amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-(Fmoc-amino)butanal.
Reduction: Removal of the Fmoc group, yielding 4-amino-1-butanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used to introduce the Fmoc protecting group.
4-Amino-1-butanol: The precursor to 4-(Fmoc-amino)-1-butanol.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the Fmoc protecting group with a butanol backbone. This structure allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in peptide synthesis and other fields .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
Record name | 4-(Fmoc-amino)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-32-2 | |
Record name | 4-(Fmoc-amino)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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